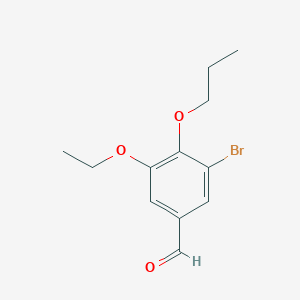

3-Bromo-5-ethoxy-4-propoxybenzaldehyde

Description

Contextualizing Substituted Benzaldehydes and Aryl Halides in Modern Organic Synthesis

Substituted benzaldehydes are fundamental intermediates in organic chemistry. The aldehyde group is highly versatile, participating in a wide array of reactions including nucleophilic additions, condensations, oxidations, and reductions to form a variety of other functional groups and carbon-carbon bonds. sigmaaldrich.com They are pivotal in the synthesis of pharmaceuticals, agrochemicals, and fragrances. sinoshiny.comchemicalsafetyfacts.org

Aryl halides, particularly bromides and iodides, are central to modern synthetic chemistry due to their role as electrophiles in transition metal-catalyzed cross-coupling reactions. wikipedia.org The development of palladium-catalyzed reactions, recognized with the 2010 Nobel Prize in Chemistry, revolutionized the formation of carbon-carbon and carbon-heteroatom bonds. wikipedia.org Reactions such as the Suzuki-Miyaura (coupling with boronic acids) wikipedia.orgresearchgate.net, Heck (coupling with alkenes) wikipedia.orgnih.govorganic-chemistry.org, and Sonogashira (coupling with terminal alkynes) nih.govwikipedia.orgorganic-chemistry.org rely heavily on aryl halides. The reactivity of these halides (I > Br > Cl) makes aryl bromides, like the one present in 3-Bromo-5-ethoxy-4-propoxybenzaldehyde, ideal substrates that balance stability with reactivity. wikipedia.org The presence of both a reactive aldehyde and a synthetically versatile aryl bromide in a single molecule allows chemists to devise orthogonal synthetic strategies, where one group can be reacted selectively while leaving the other intact for subsequent transformations.

A chemical scaffold is a core structure upon which a variety of substituents can be systematically added to create a library of related compounds. Highly functionalized aromatic aldehydes, such as this compound, are excellent candidates for such scaffolds. thieme-connect.com The multiple, distinct functional groups serve as handles for diversification.

For instance, the aldehyde functionality can be used as an anchor point for building molecular complexity through reactions like the Wittig olefination or reductive amination. Simultaneously, the bromo substituent provides a key site for introducing aryl, alkyl, or alkynyl groups via palladium-catalyzed cross-coupling. sioc-journal.cn The two different alkoxy groups (ethoxy and propoxy) modulate the electronic properties of the aromatic ring, influencing the reactivity and regioselectivity of its transformations. They can also provide steric hindrance that may direct reactions to specific sites. This multi-point functionality allows the molecule to serve as a linchpin in the assembly of elaborate molecular frameworks for drug discovery and materials science. ontosight.aimdpi.com

Table 2: Potential Reaction Sites of this compound

| Site | Functional Group | Potential Reactions |

|---|---|---|

| Position 1 | Aldehyde (-CHO) | Nucleophilic Addition, Wittig Reaction, Reductive Amination, Oxidation to Carboxylic Acid, Reduction to Alcohol |

| Position 3 | Bromo (-Br) | Suzuki Coupling, Heck Reaction, Sonogashira Coupling, Buchwald-Hartwig Amination, Nucleophilic Aromatic Substitution |

| Aromatic Ring | Benzene (B151609) Ring | Electrophilic Aromatic Substitution (influenced by existing groups) |

| Alkoxy Groups | Ether (-OR) | Ether cleavage (under harsh conditions) |

Structural Elucidation Challenges and Opportunities for Complex Aldehyde Derivatives

Determining the precise structure of a polysubstituted aromatic compound is a non-trivial task that relies on a combination of modern spectroscopic techniques. jchps.com For a molecule like this compound, the primary challenge is to unambiguously confirm the substitution pattern on the benzene ring.

Mass Spectrometry (MS): This technique is crucial for determining the molecular weight of the compound. High-resolution mass spectrometry can provide the exact molecular formula. Furthermore, the presence of a bromine atom is readily identified by a characteristic isotopic pattern (M+ and M+2 peaks) in the mass spectrum, resulting from the nearly equal natural abundance of its two stable isotopes, ⁷⁹Br and ⁸¹Br. acs.orgyoutube.com

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups. The spectrum of this compound would be expected to show a strong absorption band around 1700 cm⁻¹ corresponding to the C=O stretch of the aldehyde, along with C-O stretching frequencies for the ether linkages and characteristic peaks for the substituted aromatic ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for elucidating the detailed connectivity of atoms. jchps.com

¹H NMR: The proton NMR spectrum would provide a wealth of information. A signal in the 9-10 ppm region is characteristic of the aldehyde proton. brainly.comdocbrown.info The aromatic region would show signals for the two protons on the ring, and their splitting pattern (or lack thereof, appearing as singlets if coupling is minimal) would help confirm their relative positions. Distinct sets of signals, likely multiplets, would correspond to the ethyl (-OCH₂CH₃) and propyl (-OCH₂CH₂CH₃) groups, and their integration values would confirm the number of protons in each group.

¹³C NMR: The carbon NMR spectrum would show a distinct signal for each unique carbon atom. The aldehyde carbonyl carbon would appear downfield (typically 190-200 ppm), and the number of signals in the aromatic region would confirm the substitution pattern. brainly.com

The combination of these techniques provides a comprehensive picture of the molecular structure, overcoming the challenges posed by its complexity and enabling its confident use in further research.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-bromo-5-ethoxy-4-propoxybenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15BrO3/c1-3-5-16-12-10(13)6-9(8-14)7-11(12)15-4-2/h6-8H,3-5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJNJHRKOMURGRC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=C(C=C(C=C1Br)C=O)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15BrO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Bromo 5 Ethoxy 4 Propoxybenzaldehyde

Strategic Retrosynthetic Analysis of the 3-Bromo-5-ethoxy-4-propoxybenzaldehyde Framework

A retrosynthetic analysis of this compound suggests a convergent synthetic strategy. The target molecule can be deconstructed by disconnecting the carbon-bromine bond and the two ether linkages. This approach leads to simpler, more readily available precursors.

The primary disconnections are:

C(aryl)-Br bond: This bond can be formed via an electrophilic aromatic substitution reaction, specifically bromination.

C(aryl)-O(ether) bonds: The ethoxy and propoxy groups can be introduced through nucleophilic substitution, most commonly the Williamson ether synthesis.

This analysis points towards a multi-step synthesis commencing from a commercially available precursor, 3,5-dihydroxybenzaldehyde (B42069). The proposed synthetic pathway involves a sequential introduction of the functional groups to ensure the correct regiochemistry of the final product. A plausible forward synthesis would involve:

Selective etherification of one of the hydroxyl groups of 3,5-dihydroxybenzaldehyde.

Bromination of the resulting hydroxy-alkoxy benzaldehyde (B42025).

Etherification of the remaining hydroxyl group to yield the final product.

This stepwise approach is crucial for controlling the regioselectivity of the bromination and for introducing two different alkoxy groups.

Aromatic Bromination Techniques for Regioselective Functionalization

The introduction of a bromine atom onto the aromatic ring is a critical step in the synthesis of this compound. This is typically achieved through electrophilic aromatic substitution.

Electrophilic aromatic bromination involves the reaction of an aromatic ring with an electrophilic bromine source. Common brominating agents include molecular bromine (Br₂) and N-bromosuccinimide (NBS).

Molecular Bromine (Br₂): Often used with a Lewis acid catalyst such as FeBr₃ or AlBr₃, which polarizes the Br-Br bond, generating a more potent electrophile.

N-Bromosuccinimide (NBS): A milder and more selective brominating agent. It can be used with a proton source or a Lewis acid to generate the electrophilic bromine species.

The choice of brominating agent and reaction conditions can significantly impact the yield and selectivity of the reaction.

| Brominating Agent | Typical Conditions | Characteristics |

| **Molecular Bromine (Br₂) ** | Lewis acid (e.g., FeBr₃), non-polar solvent | Highly reactive, may lead to over-bromination if not controlled. |

| N-Bromosuccinimide (NBS) | Acid catalyst (e.g., H₂SO₄), polar solvent (e.g., CH₃CN) | Milder, often more selective, easier to handle. |

In the proposed synthesis, a key step is the direct bromination of a substituted benzaldehyde intermediate, such as 3-ethoxy-5-hydroxybenzaldehyde. The existing substituents on the aromatic ring will direct the position of the incoming bromine atom. The aldehyde group is a deactivating, meta-directing group, while the ethoxy and hydroxy groups are activating, ortho, para-directing groups. The bromine atom is introduced at the position that is activated by the ortho, para-directing groups and is meta to the aldehyde group.

The regioselectivity of the bromination step is governed by the electronic effects of the substituents already present on the benzaldehyde ring.

Activating Groups: The ethoxy (-OEt) and hydroxy (-OH) groups are strong activating groups due to their ability to donate electron density to the aromatic ring through resonance (+R effect). They direct incoming electrophiles to the ortho and para positions.

Deactivating Group: The aldehyde (-CHO) group is a deactivating group as it withdraws electron density from the ring through both inductive (-I) and resonance (-R) effects. It directs incoming electrophiles to the meta position.

In an intermediate like 3-ethoxy-5-hydroxybenzaldehyde, the positions ortho and para to the activating groups are positions 2, 4, and 6. The position meta to the deactivating aldehyde group is position 5. The position of bromination will be the one that is most strongly activated. In this case, the bromine will be directed to the position between the two activating groups.

The reaction kinetics are also influenced by these substituents. The presence of strong activating groups like -OH and -OEt increases the rate of electrophilic aromatic substitution, allowing for milder reaction conditions to be employed.

Etherification Reactions for the Introduction of Alkoxy Moieties

The introduction of the ethoxy and propoxy groups is achieved through etherification reactions, with the Williamson ether synthesis being the most common and versatile method.

The Williamson ether synthesis is an Sₙ2 reaction between a deprotonated alcohol (an alkoxide) and an organohalide. In the context of synthesizing this compound, this reaction would be performed sequentially on a dihydroxybenzaldehyde precursor.

Step 1: Synthesis of 3-bromo-5-ethoxy-4-hydroxybenzaldehyde (B1268469)

A plausible route starts with the commercially available 3-bromo-5-ethoxy-4-hydroxybenzaldehyde. This intermediate can be synthesized from 3,5-dihydroxybenzaldehyde through a sequence of selective etherification and bromination.

Step 2: Introduction of the Propoxy Group

The final step is the introduction of the propoxy group via a Williamson ether synthesis on 3-bromo-5-ethoxy-4-hydroxybenzaldehyde.

Deprotonation: The phenolic hydroxyl group of 3-bromo-5-ethoxy-4-hydroxybenzaldehyde is deprotonated using a suitable base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), to form the corresponding phenoxide ion.

Nucleophilic Substitution: The resulting phenoxide acts as a nucleophile and reacts with a propyl halide (e.g., 1-bromopropane (B46711) or 1-iodopropane) in an Sₙ2 reaction to form the desired ether, this compound.

| Reactant | Reagent | Base | Solvent | Product |

| 3-bromo-5-ethoxy-4-hydroxybenzaldehyde | 1-Bromopropane | K₂CO₃ | DMF | This compound |

The choice of a polar aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile (B52724) is crucial as it solvates the cation of the base, leaving the alkoxide anion more nucleophilic and thus accelerating the rate of the Sₙ2 reaction.

Sequential Introduction of Ethoxy and Propoxy Groups

A plausible and commonly employed strategy for the synthesis of this compound involves the sequential alkylation of a dihydroxy precursor, such as 3-bromo-4,5-dihydroxybenzaldehyde. This process, typically achieved through the Williamson ether synthesis, allows for the controlled introduction of the ethoxy and then the propoxy groups, or vice versa.

The regioselectivity of the first alkylation is a critical factor. In a molecule like 3-bromo-4,5-dihydroxybenzaldehyde, the two hydroxyl groups exhibit different electronic environments, which can be exploited to favor the alkylation of one over the other. For instance, selective protection of the 4-hydroxyl group of 3,4-dihydroxybenzaldehyde (B13553) has been demonstrated to be achievable with active halides like benzyl (B1604629) chloride derivatives, allyl bromide, and propargyl bromide, suggesting that a degree of regioselectivity can be attained. nih.gov

The general procedure involves the deprotonation of the phenolic hydroxyl group(s) with a suitable base to form a phenoxide ion, which then acts as a nucleophile to attack an alkyl halide (e.g., ethyl iodide or propyl bromide) in an SN2 reaction. researchgate.net The choice of base, solvent, and temperature plays a pivotal role in controlling the reaction's efficiency and selectivity.

Table 1: Sequential Alkylation Strategy

| Step | Precursor | Reagents | Product |

|---|---|---|---|

| 1 | 3-Bromo-4,5-dihydroxybenzaldehyde | 1. Base (e.g., K₂CO₃, NaH)2. Ethylating agent (e.g., C₂H₅I) | 3-Bromo-5-ethoxy-4-hydroxybenzaldehyde |

Optimization of Alkylation Conditions (e.g., Base, Solvent, Temperature)

The success of the sequential Williamson ether synthesis hinges on the careful optimization of reaction conditions to maximize yield and minimize side reactions, such as dialkylation or reaction at undesired sites.

Base: The choice of base is critical for the deprotonation of the phenolic hydroxyl group. Common bases include alkali metal carbonates (e.g., K₂CO₃, Cs₂CO₃), hydroxides (e.g., NaOH, KOH), and hydrides (e.g., NaH). The strength of the base can influence the reaction rate and selectivity. For instance, cesium bicarbonate (CsHCO₃) has been shown to be effective in the regioselective alkylation of 2,4-dihydroxybenzaldehydes. nih.gov

Solvent: Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetone (B3395972) are commonly used for Williamson ether synthesis as they can solvate the cation of the base, thus enhancing the nucleophilicity of the phenoxide ion. nih.gov

Temperature: The reaction temperature affects the rate of the alkylation. While higher temperatures can increase the reaction rate, they can also lead to undesired side products. Therefore, the temperature is often carefully controlled, with many procedures carried out at room temperature or with gentle heating.

Table 2: Representative Conditions for Williamson Ether Synthesis

| Parameter | Condition | Rationale |

|---|---|---|

| Base | K₂CO₃, NaH, CsHCO₃ | Effective deprotonation of phenols. |

| Solvent | DMF, Acetone, CH₃CN | Polar aprotic, facilitates SN2 reaction. |

| Temperature | Room Temperature to 80°C | Balances reaction rate and selectivity. |

| Alkylating Agent | Ethyl iodide, Propyl bromide | Provides the desired alkoxy groups. |

Formation of the Benzaldehyde Functionality

The aldehyde group of this compound can be introduced at various stages of the synthesis, either from a precursor molecule that already contains it (or a protected form) or by transformation of another functional group on the aromatic ring.

Oxidation of Precursor Primary Alcohols or Methyl Groups

A common strategy involves the oxidation of a corresponding primary alcohol, (3-bromo-5-ethoxy-4-propoxyphenyl)methanol. This transformation can be achieved using a variety of oxidizing agents.

Swern Oxidation: This method utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride (B1165640) at low temperatures, followed by the addition of a hindered base like triethylamine. It is known for its mild conditions and high yields in the synthesis of aldehydes. google.com

Dess-Martin Periodinane (DMP) Oxidation: DMP is a hypervalent iodine reagent that provides a mild and selective method for oxidizing primary alcohols to aldehydes at room temperature. It is advantageous due to its neutral pH conditions and tolerance of various functional groups. mit.edu

Selective Reduction of Carboxylic Acid Derivatives (e.g., Weinreb Amides, Esters) to Aldehydes

Alternatively, the aldehyde can be formed through the selective reduction of a carboxylic acid derivative, such as an ester or a Weinreb amide.

Reduction of Esters: Reagents like diisobutylaluminium hydride (DIBAL-H) can reduce esters to aldehydes, particularly at low temperatures to prevent over-reduction to the primary alcohol.

Reduction of Weinreb Amides: The N-methoxy-N-methylamide (Weinreb amide) of 3-bromo-5-ethoxy-4-propoxybenzoic acid can be treated with organometallic reagents like DIBAL-H or Grignard reagents to form a stable chelated intermediate that, upon acidic workup, yields the desired aldehyde in high yield. This method is particularly valuable as it avoids the over-reduction often seen with other carboxylic acid derivatives. acs.orgnih.gov

Convergent and Linear Synthetic Route Design

The synthesis of this compound can be approached through either a linear or a convergent strategy.

Process Optimization and Scale-Up Considerations

Transitioning the synthesis of this compound from a laboratory scale to an industrial process requires careful optimization and consideration of several factors to ensure safety, efficiency, and cost-effectiveness.

Reaction Conditions: Optimization of parameters such as reaction time, temperature, and stoichiometry of reagents is crucial. The use of automated systems and process analytical technology (PAT) can facilitate data-rich experimentation for rapid optimization. mit.edunih.gov

Solvent and Reagent Selection: The choice of solvents and reagents should consider not only their effectiveness but also their cost, safety, and environmental impact. For instance, while the Vilsmeier-Haack reaction is a viable method for formylation, it often employs hazardous reagents like phosphoryl chloride, necessitating careful handling and waste management on a larger scale. orientjchem.org

Purification Methods: Developing efficient and scalable purification methods, such as crystallization or distillation, is essential to obtain the final product with the required purity.

Safety: A thorough safety assessment of each step is necessary to identify and mitigate potential hazards, especially when dealing with exothermic reactions or toxic reagents. Reaction calorimetry can be used to study the thermal behavior of reactions and ensure safe scale-up. orientjchem.org

Continuous flow processing is an increasingly adopted technology in fine chemical synthesis that can offer significant advantages in terms of safety, efficiency, and scalability for multi-step syntheses. nih.gov

Novel Synthetic Approaches and Green Chemistry Considerations

Modern synthetic chemistry places a strong emphasis on developing more efficient and environmentally friendly processes. rjpn.org

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool to accelerate organic reactions. sciencemadness.org For the Williamson ether synthesis, microwave-assisted methods can dramatically reduce reaction times from hours to minutes and often improve yields. oup.comrroij.com This technique can be applied using solvents or under solvent-free conditions, for instance, by adsorbing the reactants onto a solid support like alumina (B75360) or CsF-Celite. rroij.com

Green Solvents and Catalysts: The principles of green chemistry encourage the reduction or elimination of hazardous substances. rjpn.org This includes replacing traditional volatile organic solvents with greener alternatives like water, ionic liquids, or even conducting reactions under solvent-free conditions. tandfonline.comrjpn.org For example, the etherification of phenols has been successfully carried out using PEG400 as a catalyst in the absence of any solvent. tandfonline.com

Electrocatalysis using aqueous electrolytes is another green technique that can be applied to the synthesis of benzaldehydes from corresponding alcohols. azom.com This method uses clean energy and water, potentially simplifying purification processes and avoiding the overoxidation to carboxylic acids that can occur with chemical oxidants. azom.com The development of catalysts from renewable resources and those that can be easily recovered and recycled also aligns with green chemistry principles. rjpn.orgacs.org For instance, the synthesis of benzaldehydes can be achieved through the aerobic oxidation of benzyl alcohols using gold nanoparticle catalysts, with oxygen being the only oxidant. acs.orgacs.org

Chemical Reactivity and Transformation Chemistry of 3 Bromo 5 Ethoxy 4 Propoxybenzaldehyde

Reactivity Profile of the Aldehyde Group

The aldehyde functional group in 3-Bromo-5-ethoxy-4-propoxybenzaldehyde is characterized by an electrophilic carbonyl carbon, making it a prime target for nucleophilic attack. This reactivity is the basis for numerous carbon-carbon and carbon-heteroatom bond-forming reactions.

Nucleophilic Addition Reactions at the Carbonyl Center

The carbonyl group's partial positive charge on the carbon atom makes it susceptible to attack by a variety of nucleophiles. This fundamental reaction class allows for the conversion of the aldehyde into a diverse range of other functional groups, most notably alcohols.

Hydride Reagents: Reagents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) act as a source of hydride ions (H⁻). The hydride attacks the electrophilic carbonyl carbon, and subsequent protonation (typically from the solvent or during workup) yields the corresponding primary alcohol, (3-Bromo-5-ethoxy-4-propoxyphenyl)methanol.

Organometallic Reagents: Grignard reagents (R-MgX) and organolithium reagents (R-Li) are powerful carbon-based nucleophiles that readily add to the aldehyde. organic-chemistry.orgmasterorganicchemistry.com This reaction is a cornerstone of C-C bond formation, leading to the synthesis of secondary alcohols. For example, reaction with methylmagnesium bromide would yield 1-(3-Bromo-5-ethoxy-4-propoxyphenyl)ethanol. The reaction proceeds via nucleophilic attack on the carbonyl carbon, forming a magnesium or lithium alkoxide intermediate, which is then protonated during aqueous workup to give the final alcohol product. masterorganicchemistry.com

Cyanide: The cyanide ion (CN⁻), typically from sources like sodium cyanide (NaCN) or potassium cyanide (KCN), can add to the aldehyde to form a cyanohydrin. This reaction adds a carbon atom and introduces both a hydroxyl and a nitrile group, which can be further hydrolyzed to a carboxylic acid or reduced to an amine.

| Nucleophile Type | Example Reagent | Intermediate | Final Product Type |

|---|---|---|---|

| Hydride | Sodium Borohydride (NaBH₄) | Alkoxide | Primary Alcohol |

| Organometallic | Grignard Reagent (R-MgBr) | Magnesium Alkoxide | Secondary Alcohol |

| Cyanide | Potassium Cyanide (KCN) | Cyanohydrin Alkoxide | Cyanohydrin |

Condensation Reactions with Active Methylene (B1212753) Compounds

Condensation reactions involving the aldehyde group provide powerful methods for forming new carbon-carbon double bonds (alkenes). These reactions typically involve the reaction of the aldehyde with a compound containing an "active methylene" group (a CH₂ group flanked by electron-withdrawing groups).

Wittig Reaction: This reaction provides an unambiguous method for converting aldehydes into alkenes. wikipedia.orglibretexts.org It involves the use of a phosphorus ylide (a Wittig reagent), such as Ph₃P=CHR. The ylide's nucleophilic carbon attacks the aldehyde's carbonyl carbon, leading to a betaine (B1666868) or oxaphosphetane intermediate, which then collapses to form the alkene and triphenylphosphine (B44618) oxide. masterorganicchemistry.comstackexchange.com The geometry of the resulting alkene can often be controlled by the choice of ylide and reaction conditions. wikipedia.org

Knoevenagel Condensation: This condensation involves the reaction of the aldehyde with a compound possessing an active methylene group, such as diethyl malonate or malononitrile, in the presence of a weak base (e.g., piperidine (B6355638) or pyridine). The reaction proceeds via a nucleophilic addition followed by dehydration to yield a C=C double bond.

Aldol (B89426) Condensation: While typically associated with the reaction between two aldehydes or ketones, a mixed or "crossed" Aldol reaction can occur between this compound and another enolizable carbonyl compound, such as acetone (B3395972). In the presence of an acid or base catalyst, the enolate of the ketone attacks the aldehyde, leading to a β-hydroxy ketone, which can then be dehydrated to form an α,β-unsaturated ketone.

Selective Reduction to Corresponding Alcohol

The aldehyde group can be selectively reduced to a primary alcohol without affecting the aryl bromide or ether functionalities. This transformation is commonly achieved using mild reducing agents. Sodium borohydride (NaBH₄) in an alcoholic solvent like methanol (B129727) or ethanol (B145695) is the most common and effective reagent for this purpose. It is highly chemoselective for aldehydes and ketones and will not reduce the aromatic ring or cleave the C-Br bond under standard conditions. The product of this reaction is (3-Bromo-5-ethoxy-4-propoxyphenyl)methanol.

Oxidation to Carboxylic Acid Derivatives

The aldehyde group is readily oxidized to the corresponding carboxylic acid. Strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄) under acidic or basic conditions, or chromic acid (Jones reagent), can effectively perform this transformation. masterorganicchemistry.com Studies on the permanganate oxidation of structurally similar compounds, like 3-ethoxy-4-hydroxybenzaldehyde, confirm the feasibility of this reaction under acidic conditions. researchgate.net The reaction converts the benzaldehyde (B42025) into 3-Bromo-5-ethoxy-4-propoxybenzoic acid, a transformation that is useful for introducing a carboxylic acid functionality for further derivatization, such as ester or amide formation.

Reactivity Profile of the Aryl Bromide Moiety

The carbon-bromine bond on the aromatic ring provides a second, distinct site for chemical modification. This aryl bromide moiety is an ideal substrate for a variety of powerful transition-metal-catalyzed cross-coupling reactions, which are fundamental tools for the construction of complex molecular architectures.

Transition-Metal-Catalyzed Cross-Coupling Reactions

These reactions typically employ a palladium catalyst to facilitate the formation of a new carbon-carbon or carbon-heteroatom bond at the position of the bromine atom. The general order of reactivity for aryl halides in these reactions is I > Br > OTf >> Cl. harvard.edu Aryl bromides represent a good balance of reactivity and stability, making them widely used substrates.

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron compound, typically a boronic acid or boronic ester (R-B(OH)₂ or R-B(OR)₂), in the presence of a palladium catalyst and a base. harvard.edunih.gov It is one of the most widely used cross-coupling reactions due to the mild conditions and the commercial availability and low toxicity of the boron reagents. nih.gov This reaction would form a biaryl compound by creating a new C-C bond between the aromatic ring of the starting material and the organic group from the boron reagent.

Stille Coupling: The Stille reaction involves the coupling of the aryl bromide with an organostannane (organotin) reagent (R-SnR'₃) catalyzed by palladium. It is known for its tolerance of a wide variety of functional groups.

Negishi Coupling: In the Negishi coupling, an organozinc reagent (R-ZnX) is coupled with the aryl bromide, again using a palladium or nickel catalyst. Organozinc reagents are generally more reactive than their boron or tin counterparts.

Sonogashira Coupling: This reaction is a powerful method for forming a C(sp²)-C(sp) bond by coupling the aryl bromide with a terminal alkyne (R-C≡CH). wikipedia.orglibretexts.org The reaction is uniquely co-catalyzed by both palladium and copper(I) species and requires a base, typically an amine. organic-chemistry.org This reaction would yield an aryl alkyne, directly attaching the alkyne substituent to the aromatic ring.

| Reaction Name | Coupling Partner | Catalyst System | Bond Formed | Product Type |

|---|---|---|---|---|

| Suzuki-Miyaura | Organoboron Reagent (e.g., R-B(OH)₂) | Pd(0) + Base | C(sp²)-C(sp²) or C(sp²)-C(sp³) | Biaryl or Alkyl-aryl |

| Stille | Organostannane (R-SnR'₃) | Pd(0) | C(sp²)-C(sp²) or C(sp²)-C(sp³) | Biaryl or Alkyl-aryl |

| Negishi | Organozinc (R-ZnX) | Pd(0) or Ni(0) | C(sp²)-C(sp²) or C(sp²)-C(sp³) | Biaryl or Alkyl-aryl |

| Sonogashira | Terminal Alkyne (R-C≡CH) | Pd(0) + Cu(I) + Base | C(sp²)-C(sp) | Aryl Alkyne |

Nucleophilic Aromatic Substitution (SNAr) Under Activated Conditions

Nucleophilic aromatic substitution (SNAr) is a plausible reaction pathway for the displacement of the bromide in this compound, particularly under activated conditions. The success of SNAr reactions typically hinges on the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group, which stabilize the negatively charged Meisenheimer intermediate. In this molecule, the aldehyde group is meta to the bromine atom, and the alkoxy groups are ortho and para, which are electron-donating. This arrangement does not inherently favor the classical SNAr mechanism.

However, SNAr can be facilitated under forcing conditions or through alternative activation modes. For instance, transition metal-catalyzed nucleophilic substitution reactions, such as the Buchwald-Hartwig amination or Ullmann condensation, can proceed even with electron-rich aryl bromides. These reactions involve the use of a palladium, copper, or other transition metal catalyst to facilitate the coupling of the aryl bromide with a wide range of nucleophiles, including amines, alcohols, and thiols.

Potential SNAr Reactions and Conditions:

| Nucleophile | Catalyst System (Example) | Expected Product |

| Arylamine | Pd(OAc)₂ / BINAP, NaOt-Bu | 3-(Arylamino)-5-ethoxy-4-propoxybenzaldehyde |

| Alcohol (ROH) | CuI / 1,10-phenanthroline, Cs₂CO₃ | 3-(Alkoxy)-5-ethoxy-4-propoxybenzaldehyde |

| Thiol (RSH) | Pd(dba)₂ / Xantphos, K₃PO₄ | 3-(Alkylthio)-5-ethoxy-4-propoxybenzaldehyde |

Formation of Organometallic Reagents (e.g., Grignard, Organolithium Reagents) for Further Functionalization

The aryl bromide functionality of this compound can be converted into organometallic reagents, such as Grignard or organolithium species. This transformation inverts the polarity at the carbon atom bonded to the halogen, turning it from an electrophilic to a nucleophilic center, thereby opening avenues for a variety of carbon-carbon bond-forming reactions.

The formation of a Grignard reagent (an organomagnesium compound) is typically achieved by reacting the aryl bromide with magnesium metal in an anhydrous ether solvent like tetrahydrofuran (B95107) (THF). A significant challenge in this synthesis is the presence of the aldehyde group, which is highly electrophilic and can react with the newly formed Grignard reagent. To circumvent this, the aldehyde group must be protected prior to the Grignard formation. Common protecting groups for aldehydes include acetals and dithioacetals, which are stable under the basic conditions of Grignard reagent formation and can be readily removed upon completion of the desired reaction.

Similarly, organolithium reagents can be prepared through lithium-halogen exchange by treating the aryl bromide with a strong organolithium base, such as n-butyllithium or tert-butyllithium, at low temperatures. The aldehyde group must also be protected for this reaction to be successful.

Reaction Sequence for Functionalization via Organometallic Reagents:

Protection of the aldehyde: Reaction with a diol (e.g., ethylene (B1197577) glycol) in the presence of an acid catalyst to form a cyclic acetal (B89532).

Formation of the organometallic reagent:

Grignard: Reaction with magnesium turnings in dry THF.

Organolithium: Reaction with n-butyllithium in dry THF at low temperature (e.g., -78 °C).

Reaction with an electrophile: The resulting organometallic reagent can react with a variety of electrophiles, such as aldehydes, ketones, esters, nitriles, and carbon dioxide.

Deprotection of the aldehyde: Hydrolysis of the acetal protecting group with aqueous acid to regenerate the aldehyde functionality.

Radical Reactions and Photoredox Catalysis Involving Aryl Bromides

The carbon-bromine bond in this compound can undergo homolytic cleavage to generate an aryl radical, which can then participate in a range of radical-mediated transformations. Modern synthetic methods, particularly those employing photoredox catalysis, have enabled the generation of aryl radicals from aryl bromides under mild conditions.

In a typical photoredox catalytic cycle, a photosensitizer absorbs visible light and becomes excited. This excited-state photocatalyst can then engage in a single-electron transfer (SET) process with the aryl bromide, leading to the formation of an aryl radical and a bromide anion. This aryl radical is a highly reactive intermediate that can be trapped by various radical acceptors to form new chemical bonds.

Potential Radical Reactions:

Heck-type reactions: The aryl radical can add to an alkene to form a new carbon-carbon bond.

Minisci-type reactions: The aryl radical can react with electron-deficient heterocycles in a C-H functionalization process.

Atom transfer radical addition (ATRA): The aryl radical can initiate a radical chain reaction involving the addition to multiple bonds.

The presence of the aldehyde and ether functional groups on the aromatic ring would need to be considered for their compatibility with the specific radical reaction conditions.

Stability and Transformations of the Ether Linkages

Cleavage Reactions of Alkyl Aryl Ethers

The ethoxy and propoxy groups in this compound are generally stable under neutral and basic conditions. However, they can be cleaved under strongly acidic conditions, typically in the presence of strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI). The cleavage of aryl alkyl ethers proceeds via protonation of the ether oxygen, followed by nucleophilic attack of the halide ion.

The regioselectivity of the cleavage depends on the nature of the alkyl group. For primary alkyl groups like ethyl and propyl, the reaction generally proceeds via an SN2 mechanism, where the halide attacks the less sterically hindered alkyl carbon, leading to the formation of a phenol (B47542) and an alkyl halide.

Products of Ether Cleavage:

| Ether Group | Reagent | Major Products |

| Ethoxy | Excess HBr | 3-Bromo-5-hydroxy-4-propoxybenzaldehyde + Ethyl bromide |

| Propoxy | Excess HBr | 3-Bromo-5-ethoxy-4-hydroxybenzaldehyde (B1268469) + Propyl bromide |

| Both | Excess HBr | 3-Bromo-4,5-dihydroxybenzaldehyde + Ethyl bromide + Propyl bromide |

Certain Lewis acids, such as boron tribromide (BBr₃), are also highly effective reagents for the cleavage of aryl ethers and can often be used under milder conditions than strong mineral acids.

Chemoselectivity and Orthogonal Reactivity of Multiple Functional Groups

Cascade and Tandem Reactions for Complex Molecule Synthesis

Extensive searches of scientific literature and chemical databases have revealed no specific documented instances of this compound being utilized as a substrate in cascade or tandem reactions for the synthesis of complex molecules. While the structural features of this compound—a substituted aromatic aldehyde bearing bromo, ethoxy, and propoxy functionalities—suggest its potential as a versatile building block in organic synthesis, its application in the context of cascade and tandem reactions has not been reported in the available scientific literature.

The aldehyde functional group in this compound could, in principle, participate in a variety of transformations that can initiate a cascade sequence. For example, it could undergo condensation reactions, act as an electrophile in nucleophilic additions, or be a precursor to an imine for subsequent cyclization reactions. Similarly, the bromo substituent offers a handle for cross-coupling reactions, such as Suzuki, Heck, or Sonogashira couplings, which could be integrated into a tandem sequence. The ethoxy and propoxy groups, while generally less reactive, can influence the electronic properties of the aromatic ring and may play a role in directing regioselectivity in certain reactions.

Despite this theoretical potential, the absence of published research specifically employing this compound in such sophisticated reaction sequences means that no detailed research findings, reaction schemes, or data tables can be provided. The exploration of this compound's reactivity in cascade and tandem reactions for the synthesis of novel complex molecules remains an open area for future investigation.

Spectroscopic Characterization and Structural Elucidation of 3 Bromo 5 Ethoxy 4 Propoxybenzaldehyde and Its Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical environment of atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C), a comprehensive structural picture can be assembled.

The ¹H NMR spectrum of 3-bromo-5-ethoxy-4-propoxybenzaldehyde is expected to exhibit distinct signals corresponding to each unique proton environment in the molecule. The electron-withdrawing nature of the aldehyde and bromine substituents, along with the electron-donating alkoxy groups, significantly influences the chemical shifts (δ) of the aromatic protons. The aldehyde proton (CHO) is anticipated to appear as a singlet in the downfield region, typically between δ 9.5 and 10.5 ppm, due to the strong deshielding effect of the carbonyl group.

The two aromatic protons are not chemically equivalent and would appear as two distinct signals. The proton at the C2 position, being ortho to the aldehyde group, is expected to be more deshielded than the proton at the C6 position. These protons would likely appear as doublets due to coupling with each other.

The protons of the ethoxy and propoxy groups will give rise to characteristic multiplets in the upfield region of the spectrum. The ethoxy group will present as a quartet (CH₂) coupled with a triplet (CH₃), while the propoxy group will show a triplet (OCH₂), a sextet (CH₂CH₂CH₃), and a triplet (CH₃). The integration of these signals will correspond to the number of protons in each group, confirming their presence.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| CHO | 9.8 - 10.0 | Singlet | - |

| Ar-H (C2-H) | 7.5 - 7.7 | Doublet | ~2-3 |

| Ar-H (C6-H) | 7.3 - 7.5 | Doublet | ~2-3 |

| OCH₂CH₂CH₃ | 3.9 - 4.1 | Triplet | ~6-7 |

| OCH₂CH₃ | 4.1 - 4.3 | Quartet | ~7 |

| OCH₂CH₂CH₃ | 1.8 - 2.0 | Sextet | ~7 |

| OCH₂CH₃ | 1.4 - 1.6 | Triplet | ~7 |

Note: These are predicted values based on the analysis of substituted benzaldehydes and may vary depending on the solvent and experimental conditions.

The ¹³C NMR spectrum provides crucial information about the carbon framework of the molecule. Each unique carbon atom in this compound will produce a distinct signal. The carbonyl carbon of the aldehyde group is characteristically found far downfield, typically in the range of δ 190-200 ppm.

The aromatic region of the spectrum will display six signals corresponding to the six carbons of the benzene (B151609) ring. The chemical shifts of these carbons are influenced by the attached substituents. The carbon bearing the aldehyde group (C1) and the carbons attached to the bromine (C3), ethoxy (C5), and propoxy (C4) groups will have their chemical shifts significantly altered. The remaining two aromatic carbons (C2 and C6) will also have distinct chemical shifts. The carbons of the ethoxy and propoxy aliphatic chains will appear in the upfield region of the spectrum.

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| CHO | 190 - 195 |

| Ar-C1 (C-CHO) | 130 - 135 |

| Ar-C2 | 110 - 115 |

| Ar-C3 (C-Br) | 115 - 120 |

| Ar-C4 (C-OPropoxy) | 155 - 160 |

| Ar-C5 (C-OEt) | 150 - 155 |

| Ar-C6 | 112 - 118 |

| OCH₂CH₂CH₃ | 70 - 75 |

| OCH₂CH₃ | 65 - 70 |

| OCH₂CH₂CH₃ | 20 - 25 |

| OCH₂CH₃ | 14 - 16 |

Note: These are predicted values and are subject to solvent and experimental variations.

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the atoms, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, COSY would show correlations between the adjacent protons in the ethoxy and propoxy chains, as well as between the two aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This is instrumental in assigning the carbon signals for all protonated carbons, such as those in the aromatic ring and the aliphatic side chains.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are two or three bonds away. This technique is vital for establishing the connectivity across quaternary carbons (like C1, C3, C4, and C5) and for confirming the placement of the substituents on the aromatic ring. For instance, correlations would be expected between the aldehyde proton and C1 and C2, and between the aromatic protons and the neighboring carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. This can be used to confirm the relative orientation of the substituents on the benzene ring.

Through the combined interpretation of these 1D and 2D NMR spectra, a complete and detailed structural elucidation of this compound can be achieved.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of the elemental formula of the molecule. For this compound (C₁₂H₁₅BrO₃), the expected exact mass can be calculated. The presence of bromine is readily identified by its characteristic isotopic pattern, with two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio, leading to two molecular ion peaks ([M]⁺ and [M+2]⁺) of similar intensity.

Table 3: HRMS Data for this compound

| Ion | Calculated Exact Mass |

|---|---|

| [C₁₂H₁₅⁷⁹BrO₃]⁺ | 286.0204 |

The experimental determination of the molecular ion's mass to within a few parts per million (ppm) of the calculated value would provide strong evidence for the proposed elemental composition.

The fragmentation pattern observed in a mass spectrum provides a molecular fingerprint and offers valuable structural information. The method of ionization significantly influences the fragmentation pathways.

Electron Ionization (EI-MS): EI is a high-energy ionization technique that often leads to extensive fragmentation. Common fragmentation pathways for alkoxy-substituted benzaldehydes include the loss of the aldehyde proton (M-1), the formyl group (M-29), and cleavage of the ether linkages. Alpha-cleavage adjacent to the oxygen atoms of the ethoxy and propoxy groups can lead to the loss of alkyl radicals. For instance, the loss of an ethyl radical (C₂H₅) from the ethoxy group or a propyl radical (C₃H₇) from the propoxy group would result in characteristic fragment ions. The cleavage of the C-Br bond is also a possible fragmentation pathway.

Electrospray Ionization (ESI-MS): ESI is a softer ionization technique that typically results in less fragmentation and a more prominent molecular ion peak, often as a protonated molecule [M+H]⁺ or an adduct with a solvent molecule. rsc.orgrsc.org Tandem mass spectrometry (MS/MS) can be used with ESI to induce fragmentation of a selected precursor ion. rsc.orgrsc.org The fragmentation of the [M+H]⁺ ion of this compound would likely involve the neutral loss of ethene from the ethoxy group or propene from the propoxy group via rearrangement reactions. bohrium.com Subsequent losses of carbon monoxide or other small molecules could also be observed.

Table 4: Plausible Mass Fragments for this compound

| m/z (for ⁷⁹Br) | Possible Fragment Structure/Loss |

|---|---|

| 286 | [M]⁺ |

| 257 | [M - CHO]⁺ |

| 243 | [M - C₃H₇]⁺ |

| 257 | [M - C₂H₅]⁺ |

| 207 | [M - Br]⁺ |

By carefully analyzing the masses and relative abundances of the fragment ions, the connectivity and arrangement of the functional groups within this compound and its analogs can be confirmed, complementing the data obtained from NMR spectroscopy.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

The IR spectrum of this compound is expected to display a series of characteristic absorption bands that confirm its structure. The most prominent peak for an aromatic aldehyde is the carbonyl (C=O) stretching vibration. docbrown.info Due to conjugation with the benzene ring, this band typically appears at a lower wavenumber compared to saturated aldehydes. libretexts.orgjove.com Saturated aldehydes generally show carbonyl absorptions near 1730 cm⁻¹, but conjugation to an aromatic ring lowers this to around 1705 cm⁻¹. libretexts.orgpressbooks.pub

The aldehyde C-H bond exhibits two distinct, though sometimes weak, stretching absorptions between 2700-2760 cm⁻¹ and 2800-2860 cm⁻¹. libretexts.org The presence of the aromatic ring is confirmed by C-H stretching vibrations typically found above 3000 cm⁻¹ and characteristic C=C stretching vibrations within the 1450 to 1600 cm⁻¹ range. libretexts.org Furthermore, the two ether linkages (ethoxy and propoxy groups) will produce strong C-O stretching bands, generally in the 1000-1300 cm⁻¹ region. The C-Br stretch is expected at lower wavenumbers, typically in the fingerprint region.

Table 1: Expected Characteristic Infrared Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Aldehyde | C-H Stretch | ~2850 and ~2750 | Weak to Medium |

| Aromatic Ring | C-H Stretch | 3000 - 3100 | Medium |

| Carbonyl (Aldehyde) | C=O Stretch | ~1705 | Strong |

| Aromatic Ring | C=C Stretch | 1450 - 1600 | Medium to Strong |

| Ether (Aryl-Alkyl) | C-O Stretch (asymmetric) | ~1250 | Strong |

| Ether (Alkyl) | C-O Stretch (symmetric) | ~1050 | Strong |

| Alkyl Chains | C-H Stretch | 2850 - 3000 | Medium to Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly in conjugated systems.

The UV-Vis spectrum of this compound is dominated by its aromatic chromophore. Aromatic aldehydes typically exhibit two main absorption bands. jove.com The first is a strong absorption corresponding to a π → π* transition of the conjugated system, which includes the benzene ring and the carbonyl group. Conjugation shifts this absorption to a longer wavelength (a bathochromic shift), usually placing it above 200 nm and within the observable range of standard spectrometers. jove.com

A second, much weaker absorption band is expected at a longer wavelength, typically in the 270-300 nm range. masterorganicchemistry.com This band arises from the formally forbidden n → π* transition, which involves the promotion of a non-bonding electron from the carbonyl oxygen to the π* antibonding orbital. masterorganicchemistry.com The positions and intensities of these bands are influenced by the substituents on the aromatic ring. The ethoxy, propoxy, and bromo groups can act as auxochromes, causing further shifts in the absorption maxima.

Table 2: Expected Electronic Transitions for this compound in UV-Vis Spectroscopy

| Transition | Chromophore | Expected Wavelength (λmax) | Molar Absorptivity (ε) |

|---|---|---|---|

| π → π* | Conjugated Aromatic System | ~250 - 290 nm | High |

Advanced Spectroscopic Techniques (e.g., Raman Spectroscopy)

Raman spectroscopy is a light scattering technique that provides information on molecular vibrations, offering a complementary perspective to IR spectroscopy. While IR absorption is dependent on a change in the dipole moment of a bond, Raman scattering depends on a change in polarizability. physicsopenlab.org This makes Raman spectroscopy particularly useful for observing non-polar bonds and symmetric vibrations, such as the C=C bonds within the aromatic ring and skeletal vibrations, which may be weak in the IR spectrum. researchgate.net For halogenated aromatic compounds, Raman spectroscopy can also provide distinct signals for the C-Br bond. acs.org

X-ray Crystallography for Solid-State Structure Determination (if crystalline form obtained)

Should this compound be successfully crystallized, single-crystal X-ray diffraction would provide the most definitive structural information. This technique determines the precise three-dimensional arrangement of atoms in the solid state, yielding exact bond lengths, bond angles, and torsional angles. nih.gov

For substituted benzaldehyde (B42025) derivatives, X-ray crystallography also elucidates the supramolecular architecture, revealing how molecules are packed in the crystal lattice. rsc.org This packing is governed by various intermolecular interactions, which could include weak C–H⋯O hydrogen bonds involving the aldehyde and ether oxygen atoms, π–π stacking interactions between aromatic rings, and halogen bonding involving the bromine atom. nih.gov The analysis of these interactions is crucial for understanding the solid-state properties of the compound.

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

Computational and Theoretical Studies on 3 Bromo 5 Ethoxy 4 Propoxybenzaldehyde

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT calculations for 3-Bromo-5-ethoxy-4-propoxybenzaldehyde would typically be performed using a functional like B3LYP combined with a basis set such as 6-311++G(d,p). nih.gov

The first step in most computational studies is to determine the most stable three-dimensional structure of the molecule, a process known as geometry optimization. pjbmb.org.pk This involves finding the arrangement of atoms that corresponds to a minimum on the potential energy surface. For a molecule with flexible side chains like the ethoxy and propoxy groups, conformational analysis is essential to identify the global minimum energy structure among various possible rotational isomers (rotamers). Studies on similar substituted benzaldehydes have successfully used DFT methods for this purpose. researchgate.netrasayanjournal.co.in The optimized geometry provides key data on bond lengths, bond angles, and dihedral angles.

Table 1: Illustrative Optimized Geometric Parameters for this compound (DFT/B3LYP) Note: This data is representative and based on typical values for similar structures, as specific computational results for this exact compound are not available in the cited literature.

| Parameter | Bond/Atoms | Value |

| Bond Lengths (Å) | C=O (aldehyde) | 1.21 |

| C-C (ring avg.) | 1.40 | |

| C-Br | 1.90 | |

| C-O (ethoxy) | 1.37 | |

| C-O (propoxy) | 1.37 | |

| **Bond Angles (°) ** | C-C-C (ring avg.) | 120.0 |

| O=C-H | 124.5 | |

| C-C(O)-C | 118.0 |

Electronic Structure Analysis (e.g., HOMO-LUMO Gap, Molecular Orbitals, Charge Distribution)

Understanding the electronic structure is key to predicting a molecule's reactivity. DFT is used to calculate the energies and shapes of molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. youtube.comyoutube.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. researchgate.net The HOMO-LUMO energy gap is an important indicator of chemical stability and reactivity. researchgate.netrasayanjournal.co.in

A smaller gap suggests the molecule is more polarizable and more reactive. For substituted benzaldehydes, the HOMO is often distributed over the benzene (B151609) ring and the oxygen atoms of the ether groups, while the LUMO is typically localized on the carbonyl group and the aromatic ring. researchgate.netrasayanjournal.co.in

Furthermore, a Molecular Electrostatic Potential (MEP) map can be generated to visualize the charge distribution. nih.gov The MEP map uses a color gradient to show electron-rich (negative potential, typically red) and electron-poor (positive potential, typically blue) regions, revealing likely sites for electrophilic and nucleophilic attack. nih.gov For this molecule, the carbonyl oxygen would be a region of high negative potential, while the aldehyde hydrogen and the ring carbons attached to electronegative atoms would show positive potential.

Table 2: Representative Electronic Properties (DFT/B3LYP) Note: Values are illustrative, based on findings for structurally related compounds like 3-Ethoxy-4-hydroxybenzaldehyde. researchgate.netrasayanjournal.co.in

| Property | Value (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -2.0 |

| HOMO-LUMO Gap | 4.5 |

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies, UV-Vis Spectra)

DFT calculations are widely used to predict various spectroscopic parameters, which can then be compared with experimental data to confirm the molecular structure.

Vibrational Frequencies: Theoretical calculations can predict the infrared (IR) and Raman spectra by calculating the vibrational frequencies of the molecule. scispace.com These calculated frequencies, often scaled by an empirical factor to better match experimental values, help in the assignment of spectral bands to specific molecular motions, such as the characteristic C=O stretch of the aldehyde group or the C-O stretches of the ether linkages. researchgate.netresearchgate.net

NMR Chemical Shifts: Predicting ¹H and ¹³C NMR chemical shifts is another powerful application of DFT. nih.gov While specialized methods and large datasets can improve accuracy, DFT provides a good first approximation of the chemical environment of each nucleus. nih.gov

UV-Vis Spectra: Time-dependent DFT (TD-DFT) can be used to calculate the electronic transitions of a molecule, predicting its UV-Vis absorption spectrum. nih.gov For aromatic aldehydes, the spectrum typically shows transitions related to the π→π* and n→π* excitations of the benzene ring and the carbonyl group. researchgate.net

Table 3: Illustrative Predicted Vibrational Frequencies (DFT/B3LYP) Note: Frequencies are representative and based on studies of similar benzaldehydes. researchgate.netrasayanjournal.co.in

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |

| C=O Stretch | Aldehyde | ~1705 |

| C-H Stretch | Aldehyde | ~2850, ~2750 |

| C-O-C Stretch | Ethers | ~1260, ~1040 |

| C=C Stretch | Aromatic Ring | ~1600, ~1580 |

| C-Br Stretch | Bromo Group | ~650 |

Reaction Mechanism Elucidation and Transition State Characterization

DFT is an invaluable tool for investigating reaction mechanisms. By mapping the potential energy surface, researchers can identify reactants, products, intermediates, and, crucially, transition states. researchgate.net Calculating the energy barrier (activation energy) for a proposed reaction pathway allows for the determination of its feasibility. For a molecule like this compound, DFT could be used to study reactions such as its oxidation to a carboxylic acid, its reduction to an alcohol, or its participation in condensation reactions. nih.gov

Molecular Dynamics Simulations for Conformational Flexibility

While DFT is excellent for static properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves, vibrates, and changes conformation. mdpi.comnih.gov For this compound, an MD simulation would be particularly useful for exploring the conformational flexibility of the ethoxy and propoxy side chains, showing how they rotate and interact with each other and their environment. This provides a more realistic picture of the molecule's behavior in solution than a static, gas-phase DFT calculation. mdpi.com

Quantitative Structure-Property Relationships (QSPR) for Related Aryl Aldehydes and Ethers

Quantitative Structure-Property Relationship (QSPR) studies aim to build mathematical models that correlate the chemical structure of molecules with their physical, chemical, or biological properties. nih.gov These models are developed by calculating a set of molecular descriptors (e.g., electronic, steric, topological) for a series of related compounds and then using statistical methods like Multiple Linear Regression (MLR) to find a quantitative relationship with an experimentally measured property. researchgate.net

For a class of compounds including this compound, a QSPR model could be developed to predict properties like boiling point, solubility, or reactivity. For example, researchers have successfully created QSPR models for substituted benzaldehydes to predict their ¹⁷O carbonyl chemical shifts. researchgate.netresearchgate.net Such a model, once validated, could be used to predict the properties of new, unsynthesized aryl aldehydes and ethers, accelerating the discovery process.

In Silico Screening and Molecular Docking Studies

In silico screening and molecular docking are pivotal computational techniques used to predict how a molecule, referred to as a ligand, might interact with a larger macromolecule, such as a protein receptor. nih.gov While no specific docking studies for this compound have been published, the general methodology would involve several key steps.

First, a virtual library of compounds, which could include this compound, would be prepared. The three-dimensional structures of these compounds would be generated and optimized. Concurrently, a target protein of interest would be selected, and its 3D structure, typically obtained from a repository like the Protein Data Bank, would be prepared by removing water molecules, adding hydrogen atoms, and defining the binding site or "active pocket". nih.gov

Molecular docking software would then be used to systematically place the ligand into the protein's binding site in various orientations and conformations. nih.gov The software calculates a "binding energy" or "docking score" for each pose, which estimates the strength of the interaction. nih.gov Lower binding energies generally suggest a more favorable interaction.

The results of such a hypothetical study could be presented in a table format, detailing the predicted binding affinities and key interactions.

Table 1: Illustrative Molecular Docking Results for this compound with a Hypothetical Protein Target This data is for illustrative purposes only and does not represent actual experimental or computational results.

| Protein Target | Binding Energy (kcal/mol) | Key Interacting Residues (Hypothetical) | Type of Interaction (Hypothetical) |

|---|---|---|---|

| Hypothetical Kinase A | -7.8 | LYS 72, ASP 184 | Hydrogen Bond, Halogen Bond |

| Hypothetical Protease B | -6.5 | GLU 166, HIS 41 | Hydrogen Bond, Hydrophobic |

These computational predictions provide valuable, albeit theoretical, insights. The docking scores help prioritize compounds for further experimental validation, and the analysis of binding poses can inform the rational design of new molecules with potentially improved interaction profiles. For example, the analysis might reveal that the ethoxy or propoxy group is involved in a crucial hydrophobic interaction, or that the bromine atom participates in a halogen bond with a backbone carbonyl group of the protein.

Applications of 3 Bromo 5 Ethoxy 4 Propoxybenzaldehyde As a Synthetic Intermediate

Building Block in the Synthesis of Complex Organic Molecules

The unique substitution pattern of 3-Bromo-5-ethoxy-4-propoxybenzaldehyde renders it a useful building block for the synthesis of intricate organic molecules. The aldehyde group serves as a reactive handle for chain elongation and the formation of various carbon-carbon and carbon-heteroatom bonds. The bromo substituent offers a site for cross-coupling reactions, while the alkoxy groups influence the electronic properties and solubility of the molecule and its derivatives.

Precursor for Diverse Heterocyclic Compounds

While specific, extensively documented examples of the use of this compound in the synthesis of a wide array of heterocyclic compounds are not prevalent in readily available scientific literature, its structure suggests its potential as a precursor. Aromatic aldehydes are fundamental starting materials for the construction of various heterocyclic rings through condensation reactions with amines, hydrazines, and other difunctional nucleophiles. For instance, the aldehyde functionality could, in principle, react with a dinucleophile to form heterocycles such as pyrimidines, benzodiazepines, or other related structures, with the bromo, ethoxy, and propoxy groups serving to functionalize the resulting heterocyclic system.

Role in Multi-Step Total Syntheses of Natural Products and Analogs

Detailed accounts of the specific application of this compound in the total synthesis of natural products are not widely reported. However, substituted benzaldehydes with similar functional group arrays are common intermediates in the synthesis of complex natural products. The aldehyde can be used to introduce a key fragment of the target molecule, and the bromo substituent can be exploited for late-stage modifications or the formation of critical bonds through reactions like Suzuki, Heck, or Sonogashira couplings. The alkoxy groups can be crucial for mimicking the substitution patterns found in many natural products or for modulating the biological activity of synthetic analogs.

Intermediate in Medicinal Chemistry Research

In the field of medicinal chemistry, the discovery of new chemical entities with therapeutic potential is a primary goal. The structural features of this compound make it an interesting starting point for the design and synthesis of novel bioactive molecules.

Scaffold for the Development of New Chemical Entities

The substituted benzene (B151609) ring of this compound can serve as a central scaffold upon which to build new molecular entities. The aldehyde group provides a versatile point of attachment for various pharmacophoric groups through reactions such as reductive amination, Wittig reactions, or aldol (B89426) condensations. The bromine atom can be replaced with other functional groups through nucleophilic aromatic substitution or transition-metal-catalyzed cross-coupling reactions, allowing for the exploration of the structure-activity relationship (SAR) of a given molecular series. The ethoxy and propoxy groups can contribute to the lipophilicity and metabolic stability of the final compounds, which are important parameters for drug-likeness.

Synthesis of Compound Libraries for Biological Screening

The reactivity of the aldehyde and the bromo substituent on this compound makes it a suitable building block for the combinatorial synthesis of compound libraries. By reacting this intermediate with a diverse set of reagents in a systematic manner, a large number of structurally related compounds can be generated efficiently. These libraries can then be screened against various biological targets to identify hit compounds with desired activities. This approach, while not specifically detailed in the literature for this exact compound, is a standard strategy in modern drug discovery.

Utilization in Agrochemical and Specialty Chemical Production

The potential applications of this compound may extend to the agrochemical and specialty chemical industries. Substituted aromatic compounds are integral components of many pesticides, herbicides, and fungicides. The specific combination of functional groups in this molecule could be leveraged to develop new active ingredients for crop protection.

In the realm of specialty chemicals, this compound could be used as an intermediate for the synthesis of dyes, polymers, or other materials where its specific substitution pattern could impart desirable properties such as color, thermal stability, or optical characteristics. However, detailed research findings on its direct use in these industrial applications are not extensively documented in public domain literature.

Role in the Development of Advanced Functional Materials

The general synthetic utility of substituted benzaldehydes stems from the reactivity of the aldehyde functional group, which can participate in a wide array of chemical reactions to build more complex molecular architectures. These reactions can include condensations, Wittig reactions, and various coupling reactions, which are foundational in the synthesis of organic electronic materials, liquid crystals, and specialized polymers. The bromo- and alkoxy-substituents on the benzene ring of a molecule like This compound could, in principle, be used to tune the electronic properties, solubility, and packing behavior of target materials.

However, despite this theoretical potential, no specific instances of This compound being used to create such advanced functional materials have been identified in the surveyed literature. Consequently, data on the properties of materials derived from this specific compound, or detailed research findings on its performance in such applications, are not available.

Due to the absence of specific research findings on the application of This compound in advanced functional materials, a data table detailing such findings cannot be provided.

Future Research Directions and Emerging Methodologies for 3 Bromo 5 Ethoxy 4 Propoxybenzaldehyde

Development of More Efficient and Sustainable Synthetic Routes

The synthesis of functionalized aromatic aldehydes is a cornerstone of organic chemistry. nih.gov However, traditional methods for preparing compounds like 3-Bromo-5-ethoxy-4-propoxybenzaldehyde often involve multi-step processes that may utilize hazardous reagents and generate significant waste. The future direction in the synthesis of this and other halogenated aromatic compounds is strongly oriented towards "green" and sustainable practices. taylorfrancis.comrsc.org

Key areas of development include:

Eco-friendly Halogenation: Research is focused on replacing traditional brominating agents with safer, more sustainable alternatives. rsc.org This includes oxidative bromination techniques that use clean oxidants like hydrogen peroxide or even oxygen from the air, with halide salts. rsc.org These methods are attractive as the only theoretical by-product is water. rsc.org The goal is to develop catalytic systems, possibly using vanadium or molybdenum complexes, that can efficiently perform selective bromination on the aromatic ring under milder conditions, minimizing waste and avoiding harsh reagents. rsc.org

Catalytic C-H Functionalization: Directing group-assisted C-H activation is a powerful strategy for introducing functional groups onto an aromatic ring with high selectivity. researchgate.net Future research could explore the development of catalytic systems (e.g., based on palladium) that can directly introduce the bromo, ethoxy, propoxy, or even the formyl group onto a simpler precursor, thereby shortening the synthetic sequence and improving atom economy.

Biocatalysis: The use of enzymes for specific chemical transformations is a rapidly growing area of green chemistry. scielo.org.mx Researchers may investigate microbial degradation pathways of related halogenated aromatics to identify enzymes capable of specific dehalogenation or hydroxylation steps, which could then be engineered for synthetic purposes. nih.gov While degradation is the focus of some studies, the enzymes involved, such as monooxygenases and dioxygenases, could be harnessed for controlled, regioselective synthesis. nih.gov

| Synthetic Strategy | Advantages | Challenges | Key Research Focus |

| Oxidative Bromination | Uses clean oxidants (e.g., H₂O₂), water as a by-product, safer reagents. rsc.org | May require forcing conditions or catalysts, potential for side reactions. | Development of highly active and selective catalysts (e.g., V, Mo complexes) for milder conditions. rsc.org |

| Direct C-H Functionalization | High atom economy, reduces the number of synthetic steps, avoids pre-functionalization. researchgate.net | Requires specific directing groups, catalyst development for high regioselectivity can be complex. | Designing novel directing groups and catalysts for precise control over substitution patterns. |

| Biocatalysis | High selectivity, mild reaction conditions, environmentally benign. scielo.org.mx | Enzyme discovery and engineering can be time-consuming, substrate scope may be limited. | Identifying and engineering enzymes (e.g., halogenases, oxygenases) for specific transformations on substituted benzaldehydes. nih.gov |

Exploration of Catalytic Asymmetric Transformations for Enantioselective Synthesis

The aldehyde functional group in this compound is a versatile handle for creating chiral centers, which are crucial for applications in medicinal chemistry and materials science. Catalytic asymmetric synthesis, which uses a small amount of a chiral catalyst to generate large quantities of an enantioenriched product, is the most elegant and efficient method for this purpose. nih.gov

Future research will likely focus on applying established and emerging asymmetric catalytic reactions to the aldehyde group of the target molecule:

Asymmetric Additions: The addition of various nucleophiles to the aldehyde is a direct way to create a chiral alcohol. Research will explore the use of chiral catalysts for the enantioselective addition of organozinc reagents (alkylation, arylation), alkynes (propargylation), and cyanide (cyanation). nih.govresearchgate.net For instance, chiral 1,1'-bi-2-naphthol (B31242) (BINOL)-based ligands have shown high efficacy in catalyzing the addition of organozinc reagents to a wide range of aldehydes. nih.gov

Enantioselective Allylation and Aldol (B89426) Reactions: Creating more complex chiral architectures can be achieved through reactions like asymmetric allylation and aldol condensations. acs.org Chiral secondary amine catalysts, for example, can activate α,β-unsaturated aldehydes for various enantioselective transformations through iminium ion formation, a strategy that could be adapted for reactions involving derivatives of this compound. mdpi.com

Chiral Aldehyde Catalysis: A fascinating area involves using chiral aldehydes themselves as catalysts to activate other molecules, such as amino acids. nih.gov While this is not a direct transformation of the target molecule, it highlights the dual role aldehydes can play. Future work could explore derivatives of this compound as ligands in metal-catalyzed asymmetric reactions or as organocatalysts themselves. nih.govresearchgate.net

Integration with Flow Chemistry and Automated Synthesis Platforms for Enhanced Productivity

The transition from traditional batch processing to continuous flow chemistry offers significant advantages for the synthesis of fine chemicals and pharmaceutical ingredients. scielo.bracs.org This technology is particularly well-suited for optimizing the synthesis of this compound, offering improved safety, efficiency, and scalability. mdpi.com

Key aspects for future integration include:

Enhanced Safety and Control: Flow reactors, with their high surface-area-to-volume ratios, allow for superior heat transfer and precise temperature control. mdpi.com This is crucial for managing potentially exothermic reactions, such as halogenations or organometallic additions, making the process inherently safer than large-scale batch reactions. scielo.br

Process Optimization and Automation: Automated flow synthesis platforms enable rapid screening of reaction parameters (temperature, pressure, residence time, stoichiometry) to quickly identify optimal conditions. mdpi.com This accelerates process development and can lead to higher yields and purities. The integration of in-line analytical techniques, such as NIR spectroscopy, can provide real-time monitoring and control. researchgate.net

Multi-step Telescoped Synthesis: Flow chemistry allows for the "telescoping" of multiple synthetic steps into a single, continuous process without the need to isolate and purify intermediates. mdpi.com A future automated platform could potentially perform the sequential ethoxylation, propoxylation, bromination, and formylation of a phenol (B47542) precursor in a continuous stream, significantly streamlining the production of this compound.

| Feature | Advantage in Flow Chemistry | Relevance to Target Compound Synthesis |

| Heat Transfer | Efficient dissipation of heat prevents hotspots and side reactions. scielo.brmdpi.com | Improves safety and selectivity of potentially exothermic bromination and formylation steps. |

| Mixing | Rapid and efficient mixing of reagents leads to more uniform reaction conditions. scielo.br | Ensures homogeneity and improves yields in multi-reagent coupling reactions. |

| Scalability | Straightforward scale-up by running the system for longer or using parallel reactors. researchgate.net | Facilitates production of larger quantities for further research or commercial use without extensive re-optimization. |

| Automation | Allows for high-throughput screening of conditions and unattended operation. acs.org | Speeds up the optimization of synthetic routes and improves reproducibility. |

Application of Advanced In Situ Characterization Techniques during Reactions

A deep understanding of reaction mechanisms, kinetics, and the identification of transient intermediates is essential for optimizing synthetic processes. perkinelmer.com In situ characterization, the analysis of a reaction as it happens, provides a direct window into these dynamics without altering the reaction conditions.

Future studies on the synthesis and transformations of this compound will benefit from the application of techniques such as: